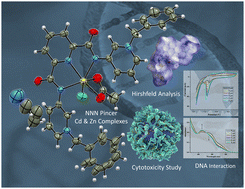Zn(ii) and Cd(ii) pincer complexes bearing meta alkylated pyridinium amidates; synthesis & preliminary anticancer studies†
New Journal of Chemistry Pub Date: 2023-11-10 DOI: 10.1039/D3NJ04131J
Abstract
Aiming to design economical metal-based medications to replace platinum-based drugs in the treatment of a variety of cancers, this article presents four new Zn(II) and Cd(II) complexes namely [Zn(LmMe)(OTf)2] (C1), [Cd(LmMe)(Cl)(OAc)] (C2), [Zn(LmBn)(Cl)2] (C3) and [Cd(LmBn)(Cl)(OAc)] (C4), where LmMe = pyridine-2,6-dicarbonyl)bis((1-methylpyridin-1-ium-3-yl)amide and LmBn = pyridine-2,6-dicarbonyl)bis((1-benzylpyridin-1-ium-3-yl)amide, and their anticancer potential. These mesoionic ligands were derived in situ from their respective pro-ligands, H2LmMe(OTf)2 and H2LmBn(Cl)2 in the presence of 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) as a base during complex formation reactions. Elemental analysis, FT-IR and NMR (1H & 13C) spectroscopy were employed to systematically characterize the complexes and single crystal X-ray crystallography was used to confirm the structures. X-ray structural analysis of C3 and C4 revealed that the ligands coordinated to the metal centre in a NNN tridentate fashion, forming two five membered chelate rings. Intermolecular interactions within the crystal structure of C3 and C4 were examined by Hirshfeld surface analysis. Electronic spectroscopy, viscosity measurements and cyclic voltammetry were used to examine the mechanism of interaction of the compounds with CT-DNA. All inspected compounds showed strong affinity toward CT-DNA via non-covalent nature with intrinsic binding constant values in the range of 5.8 × 103–9.0 × 104 M−1. The MTT assay was executed to test the compound's ability to inhibit the proliferation of two human cancer cell lines (MCF-7 and T47D) along with a normal cell line (Vero). The in vitro anticancer studies showed that the complexes are more efficacious towards MCF-7 and T47D in the following order C4 > C3 > C2 > C1 and the results are consistent with the DNA binding potential. Moreover, the IC50 value of complex C4 in the T47D cell line (21.00 ± 1.41 μM) was comparable to that of cisplatin (25.10 ± 1.09 μM).


Recommended Literature
- [1] Recent advances in the chemistry of caryophyllene
- [2] Enhanced EDC removal from water through electron beam-mediated adsorber particle integration in microfiltration membranes†
- [3] Front cover
- [4] A scattering study of nucleation phenomena in polymer crystallisation
- [5] Effect of ceria loading on Zr-pillared clay catalysts for selective catalytic reduction of NO with NH3†
- [6] A deep-red fluorescent molecular rotor based on donor-two-acceptor modular system for imaging mitochondrial viscosity†
- [7] Female versus male biological identities of nanoparticles determine the interaction with immune cells in fish†
- [8] Investigation of shear-induced rearrangement of carbon nanotube bundles using Taylor–Couette flow†
- [9] An ester-substituted polyfluorene derivative for light-emitting electrochemical cells: bright blue emission and its application in a host–guest system†
- [10] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 97-17-6
-
CAS no.: 79-94-7
-
CAS no.: 2516-40-7
-
3-Hydroxy-2-methylbutanoic Acid
CAS no.: 473-86-9
-
CAS no.: 443-73-2
-
2-(diethylamino)ethane-1-thiol
CAS no.: 100-38-9









